Cas no 66232-34-6 (4-tert-Butyl-2-hydroxybenzaldehyde)

4-tert-Butyl-2-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-tert-Butyl-2-hydroxybenzaldehyde
- 4-tert-Butylsalicylaldehyde
- 4-(tert-Butyl)-2-hydroxybenzaldehyde
- 2-hydroxy-4-t-butylbenzaldehyde
- 2-hydroxy-4-tert-butylbenzaldehyde
- 4-tert-Butylsalicylaldehid
- CS-0106379
- 3-Pyridinecarboxylicacid2-[[3-(trifluoromethyl)phenyl]-amino]-2-(4-morpholinyl)-ethylester
- AKOS006345722
- A835379
- AMY31510
- 4-tert-Butyl-2-hydroxybenzaldehyde, AldrichCPR
- 66232-34-6
- UYRSLWPKZKASRB-UHFFFAOYSA-N
- PS-8556
- 2-hydroxy-4-tert.butylbenzaldehyde
- W-200269
- EN300-7368101
- 4-tert-Butylsalicylaldehy
- SCHEMBL1527058
- AC-771
- DTXSID30548849
- 4-t-butyl salicylaldehyde
- MFCD06412558
- FT-0600663
- 2-hydroxy-4-tert.butyl-benzaldehyde
- 4-tert-butyl-2-hydroxy benzaldehyde
- 4-tert-butyl-2-hydroxy-benzaldehyde
- Z1201623529
- DTXCID60499633
-
- MDL: MFCD06412558
- インチ: 1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3
- InChIKey: UYRSLWPKZKASRB-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=C(C=C1)C=O)O
計算された属性
- せいみつぶんしりょう: 178.09900
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.072
- ふってん: 262.916 °C at 760 mmHg
- フラッシュポイント: 262.916 °C at 760 mmHg
- 屈折率: 1.554
- PSA: 37.30000
- LogP: 2.50220
4-tert-Butyl-2-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX692-1g |
4-tert-Butyl-2-hydroxybenzaldehyde |
66232-34-6 | 95% | 1g |
457.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177019-1g |
4-(tert-Butyl)-2-hydroxybenzaldehyde |
66232-34-6 | 98% | 1g |
¥309.00 | 2024-05-04 | |
Apollo Scientific | OR4661-1g |
4-tert-Butyl-2-hydroxybenzaldehyde |
66232-34-6 | 95% | 1g |
£62.00 | 2023-09-01 | |
abcr | AB246175-5 g |
4-tert-Butyl-2-hydroxybenzaldehyde, 95%; . |
66232-34-6 | 95% | 5g |
€321.80 | 2023-04-27 | |
Chemenu | CM254395-5g |
4-(tert-Butyl)-2-hydroxybenzaldehyde |
66232-34-6 | 95% | 5g |
$257 | 2021-06-16 | |
TRC | T135795-50mg |
4-tert-Butyl-2-hydroxybenzaldehyde |
66232-34-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX692-200mg |
4-tert-Butyl-2-hydroxybenzaldehyde |
66232-34-6 | 95% | 200mg |
142.0CNY | 2021-07-14 | |
TRC | T135795-100mg |
4-tert-Butyl-2-hydroxybenzaldehyde |
66232-34-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
Enamine | EN300-7368101-0.5g |
4-tert-butyl-2-hydroxybenzaldehyde |
66232-34-6 | 95.0% | 0.5g |
$36.0 | 2025-03-11 | |
Enamine | EN300-7368101-0.1g |
4-tert-butyl-2-hydroxybenzaldehyde |
66232-34-6 | 95.0% | 0.1g |
$19.0 | 2025-03-11 |
4-tert-Butyl-2-hydroxybenzaldehydeに関する追加情報
4-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 66232-34-6): A Versatile Compound in Pharmaceutical and Material Sciences
4-tert-Butyl-2-hydroxybenzaldehyde, a derivative of 2-hydroxybenzaldehyde, is a critical compound in modern pharmaceutical development and material science innovation. With its unique chemical structure and functional groups, this compound has garnered significant attention in recent years for its potential applications in drug discovery, polymer synthesis, and biological activity modulation. The CAS No. 66232-34-6 identifier ensures precise identification of this molecule, which is essential for chemical safety, research reproducibility, and regulatory compliance. This article provides a comprehensive overview of the chemical properties, synthetic pathways, and biological significance of 4-tert-Butyl-2-hydroxybenzaldehyde, while highlighting its role in cutting-edge pharmaceutical research and material science applications.
4-tert-Butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with a hydroxyl group at the 2-position and a tert-butyl group at the 4-position. The presence of the tert-butyl group introduces steric hindrance, which can significantly influence the compound’s reactivity and stability. The hydroxyl group imparts hydrophilicity, while the aldehyde functional group offers opportunities for further chemical modifications. These structural features make 4-tert-Butyl-2-hydroxybenzaldehyde a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and <
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